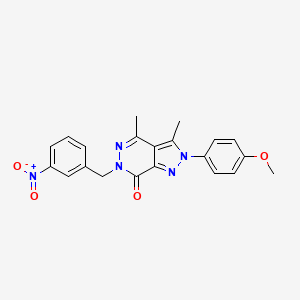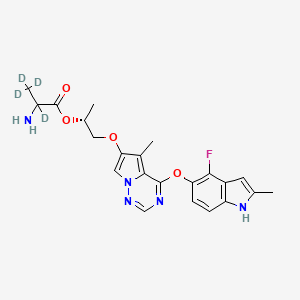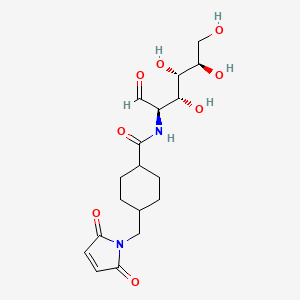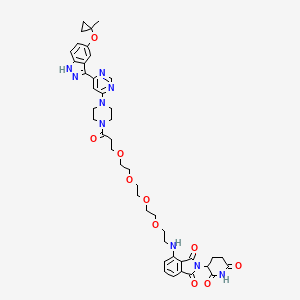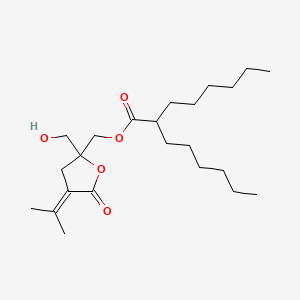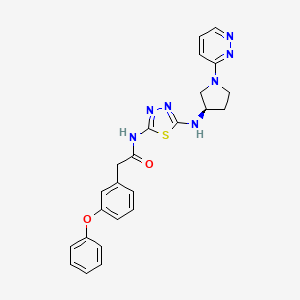
Glutaminase C-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutaminase C-IN-2 is a chemical compound known for its inhibitory effects on the enzyme glutaminase C Glutaminase C is an isoform of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate, a critical step in glutamine metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glutaminase C-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control. Detailed synthetic routes are proprietary and may vary depending on the manufacturer, but they generally involve the following steps:
Formation of Intermediates: Initial steps involve the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: These intermediates are then subjected to coupling reactions to form the core structure of this compound.
Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This requires optimization of reaction conditions, use of industrial-grade equipment, and adherence to safety and environmental regulations. The process may also involve continuous flow chemistry to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Glutaminase C-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms with different chemical properties.
Scientific Research Applications
Glutaminase C-IN-2 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the metabolic pathways in cancer cells and to develop potential cancer therapies by inhibiting glutaminase C activity.
Neurodegenerative Diseases: Research on neurodegenerative diseases such as Alzheimer’s disease has explored the role of glutaminase C and the potential therapeutic effects of its inhibitors.
Metabolic Studies: The compound is used to investigate the role of glutamine metabolism in various biological processes and diseases.
Drug Development: this compound serves as a lead compound for developing new drugs targeting glutaminase C.
Properties
Molecular Formula |
C24H23N7O2S |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
2-(3-phenoxyphenyl)-N-[5-[[(3R)-1-pyridazin-3-ylpyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C24H23N7O2S/c32-22(15-17-6-4-9-20(14-17)33-19-7-2-1-3-8-19)27-24-30-29-23(34-24)26-18-11-13-31(16-18)21-10-5-12-25-28-21/h1-10,12,14,18H,11,13,15-16H2,(H,26,29)(H,27,30,32)/t18-/m1/s1 |
InChI Key |
JOKJBMFEUFULOX-GOSISDBHSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1NC2=NN=C(S2)NC(=O)CC3=CC(=CC=C3)OC4=CC=CC=C4)C5=NN=CC=C5 |
Canonical SMILES |
C1CN(CC1NC2=NN=C(S2)NC(=O)CC3=CC(=CC=C3)OC4=CC=CC=C4)C5=NN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


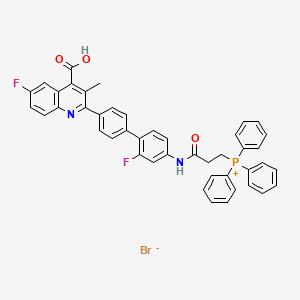
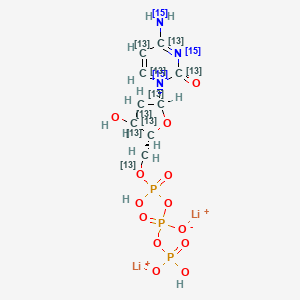
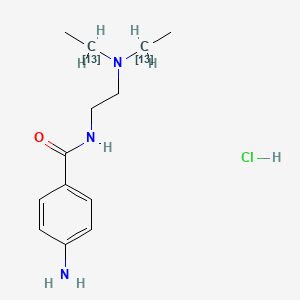
![methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12381494.png)
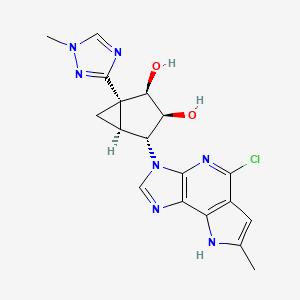
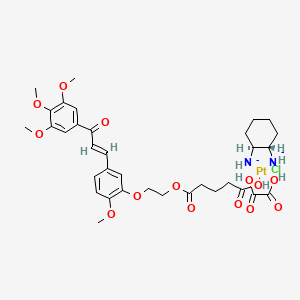
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12381518.png)
